molecular formula C22H23NO3 B11975055 4-(3,4-dimethoxyphenyl)-N-(2-naphthyl)butanamide CAS No. 292644-07-6

4-(3,4-dimethoxyphenyl)-N-(2-naphthyl)butanamide

Cat. No.: B11975055
CAS No.: 292644-07-6
M. Wt: 349.4 g/mol
InChI Key: RFHOXTWWHVRIKG-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-N-(2-naphthyl)butanamide is an organic compound characterized by the presence of a dimethoxyphenyl group and a naphthyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-N-(2-naphthyl)butanamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-naphthylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxyphenyl)-N-(2-naphthyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-N-(2-naphthyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(2-naphthyl)butanamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

4-(3,4-dimethoxyphenyl)-N-(2-naphthyl)butanamide can be compared with other similar compounds, such as:

  • 4-(3,4-dimethoxyphenyl)-N-(1-naphthyl)butanamide
  • 4-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)butanamide
  • 4-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)butanamide

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

292644-07-6

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-naphthalen-2-ylbutanamide

InChI

InChI=1S/C22H23NO3/c1-25-20-13-10-16(14-21(20)26-2)6-5-9-22(24)23-19-12-11-17-7-3-4-8-18(17)15-19/h3-4,7-8,10-15H,5-6,9H2,1-2H3,(H,23,24)

InChI Key

RFHOXTWWHVRIKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCC(=O)NC2=CC3=CC=CC=C3C=C2)OC

Origin of Product

United States

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